molecular formula C14H8N2O7 B7763657 3-Formylphenyl 3,5-dinitrobenzoate

3-Formylphenyl 3,5-dinitrobenzoate

Cat. No.: B7763657
M. Wt: 316.22 g/mol
InChI Key: KDQKDSREODHDJL-UHFFFAOYSA-N
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Description

3-Formylphenyl 3,5-dinitrobenzoate is a chemical reagent of interest in medicinal chemistry and analytical research. It features a 3,5-dinitrobenzoate scaffold, a structure known to exhibit potent inhibitory activity against the enzyme 5-lipoxygenase (5-LOX), a key target in inflammation and allergy research . The 3-formylphenyl moiety provides a reactive aldehyde group, making this compound a valuable synthetic intermediate for further derivatization, such as forming Schiff bases or serving as a building block for more complex molecules. Compounds based on the 3,5-dinitrobenzoate structure have been developed as powerful inhibitors, with some analogs showing activity in the nanomolar range in biochemical assays . The electron-poor aromatic system also suggests potential applications in materials science, for instance, as a component in chiral stationary phases for analytical separations, given that similar dinitrobenzene derivatives are used for this purpose . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(3-formylphenyl) 3,5-dinitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O7/c17-8-9-2-1-3-13(4-9)23-14(18)10-5-11(15(19)20)7-12(6-10)16(21)22/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQKDSREODHDJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration and Oxidation of Toluene Derivatives

3,5-Dinitrobenzoic acid is typically synthesized through sequential nitration and oxidation of toluene derivatives. The nitration of benzoic acid or its precursors introduces nitro groups at the 3- and 5-positions. For example, nitration of meta-substituted toluenes followed by oxidation yields the target compound.

Methodology :

  • Substrate : 3-Nitrotoluene is nitrated to 3,5-dinitrotoluene using a mixed acid (HNO₃/H₂SO₄) at 40–60°C.

  • Oxidation : The dinitrotoluene is oxidized to 3,5-dinitrobenzoic acid using nitric acid (30–50% v/v) at 170–180°C under pressure (10–100 atm). Chromium-based oxidants (e.g., Na₂Cr₂O₇ in H₂SO₄) are alternatives but require precise stoichiometry to avoid over-oxidation.

Example :
Heating 20 g of 3,5-dinitrotoluene with 100 mL of 30% HNO₃ at 170°C for 4.5 hours yields 11 g (55%) of 3,5-dinitrobenzoic acid after crystallization.

Purification and Characterization

Crude 3,5-dinitrobenzoic acid is purified via alkaline extraction and solvent recrystallization:

  • Dissolve in sodium carbonate solution.

  • Extract impurities with benzene.

  • Precipitate with dilute H₂SO₄.
    Melting points (158–160°C) and IR spectroscopy (ν(C=O) at 1690 cm⁻¹, ν(NO₂) at 1530/1350 cm⁻¹) confirm purity.

Esterification of 3,5-Dinitrobenzoic Acid with 3-Formylphenol

Acid-Catalyzed Fischer Esterification

Reagents :

  • 3,5-Dinitrobenzoic acid (1 eq)

  • 3-Formylphenol (1.2 eq)

  • Concentrated H₂SO₄ (0.1 eq)

  • Toluene (solvent)

Procedure :

  • Reflux reagents at 110°C for 6–8 hours.

  • Quench with NaHCO₃ solution.

  • Extract with ethyl acetate; dry over MgSO₄.

  • Purify via silica gel chromatography (hexane/ethyl acetate 4:1).

Yield : 70–85%.

Steglich Esterification (Coupling Agents)

Reagents :

  • 3,5-Dinitrobenzoic acid (1 eq)

  • 3-Formylphenol (1 eq)

  • DCC (1.5 eq), DMAP (0.2 eq)

  • Dichloromethane (solvent)

Procedure :

  • Stir at room temperature for 12–24 hours.

  • Filter urea byproduct.

  • Concentrate and purify via recrystallization (ethanol/water).

Yield : 65–75%.

Comparative Analysis of Esterification Methods

Parameter Fischer Esterification Steglich Esterification
Catalyst H₂SO₄DCC/DMAP
Temperature 110°C (reflux)25°C (ambient)
Reaction Time 6–8 hours12–24 hours
Yield 70–85%65–75%
Byproducts WaterDicyclohexylurea
Purification ChromatographyRecrystallization

Key Observations :

  • Acid Catalysis : Higher yields but requires elevated temperatures, risking formyl group decomposition.

  • Coupling Agents : Milder conditions preserve functional groups but incur higher costs.

Challenges and Optimization Strategies

Nitro Group Stability

Nitro groups may undergo reduction under acidic or high-temperature conditions. Mitigation includes:

  • Using dilute HNO₃ during oxidation.

  • Maintaining temperatures below 180°C.

Purification Complexities

  • Solvent Selection : Benzene effectively removes unreacted dinitrotoluene during acid purification.

  • Chromatography : Gradient elution (hexane → ethyl acetate) resolves ester from phenolic byproducts.

Scalability and Industrial Applications

Continuous Flow Synthesis

The patent describes continuous oxidation of dinitrotoluene isomers with HNO₃, suggesting adaptability for 3,5-dinitrobenzoic acid production. Scaling esterification requires:

  • Flow Reactors : Enhanced heat transfer for Fischer esterification.

  • In-line Extraction : Automated separation of urea byproducts in Steglich routes.

Chemical Reactions Analysis

Types of Reactions

3-Formylphenyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in an aqueous medium.

    Substitution: Hydrochloric acid or sodium hydroxide in an aqueous medium.

Major Products Formed

Scientific Research Applications

Organic Synthesis

3-Formylphenyl 3,5-dinitrobenzoate serves as a valuable reagent in organic synthesis. It is utilized to create more complex molecules through various chemical reactions:

  • Oxidation : The formyl group can be oxidized to a carboxylic acid using potassium permanganate or chromium trioxide.
  • Reduction : Nitro groups can be reduced to amino groups using hydrogen gas with a palladium catalyst or sodium dithionite.
  • Substitution : The ester linkage can be hydrolyzed under acidic or basic conditions to yield 3-formylphenol and 3,5-dinitrobenzoic acid.

Research has indicated potential biological activities for this compound:

  • Antimicrobial Properties : Studies have shown that derivatives of dinitrobenzoate compounds exhibit antimicrobial activity against various pathogens, including fungi like Candida albicans. For instance, certain esters derived from 3,5-dinitrobenzoic acid displayed significant antifungal activity, making them candidates for further drug development .
  • Mechanism of Action : The antimicrobial effects are believed to arise from interactions with cellular membranes and proteins, potentially generating reactive nitrogen species that damage cellular components .

Pharmaceutical Applications

Given its unique structure, this compound is being explored for its potential in drug development:

  • Cancer Treatment : Dinitrobenzoic acid derivatives have been noted for their effectiveness as radiation sensitizers in tumor treatment . This suggests possible applications in enhancing the efficacy of radiotherapy.
  • Drug Formulation : The compound's reactivity allows it to be used as an intermediate in the synthesis of pharmaceutical agents.

Case Studies

  • Antifungal Efficacy Study :
    • A study investigated various dinitrobenzoate derivatives for their antifungal properties against Candida albicans. Results showed that ethyl 3,5-dinitrobenzoate had a minimum inhibitory concentration (MIC) of 125 µg/mL . This highlights the potential for developing new antifungal medications based on these compounds.
  • Radiation Sensitization Research :
    • Dinitrobenzoic acid derivatives were assessed for their ability to enhance the effects of radiation therapy on tumors. Findings indicated that these compounds could improve treatment outcomes by sensitizing cancer cells to radiation .

Mechanism of Action

The mechanism of action of 3-formylphenyl 3,5-dinitrobenzoate is not fully understood. it is believed that the compound exerts its effects through interactions with cellular membranes and proteins. The nitro groups may contribute to its antimicrobial activity by generating reactive nitrogen species that can damage cellular components . Additionally, the formyl group may interact with nucleophiles in biological systems, leading to various biochemical effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following compounds share the 3,5-dinitrobenzoyl group but differ in substituents, leading to variations in properties and applications:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Features
3-Formylphenyl 3,5-dinitrobenzoate Formylphenyl (–C₆H₄CHO) C₁₄H₈N₂O₇ 316.23 (estimated) Reactive formyl group enables further functionalization.
Methyl 3,5-dinitrobenzoate Methyl (–OCH₃) C₈H₆N₂O₆ 226.14 High melting point (107–109°C); used as an acylating agent in synthesis .
1-Naphthyl 3,5-dinitrobenzoate 1-Naphthyl (–C₁₀H₇) C₁₇H₁₀N₂O₆ 338.30 Bulky aromatic group; low solubility (≤0.1 mg/mL in methanol) .
Starch 3,5-dinitrobenzoate Starch polymer Variable Variable Polymer-bound derivative; used for creatinine adsorption in biomedical applications .

Physical and Chemical Properties

  • Reactivity :
    • The formyl group in this compound increases electrophilicity compared to methyl or naphthyl esters, facilitating reactions such as Schiff base formation or condensations.
    • Methyl 3,5-dinitrobenzoate is less reactive but thermally stable, making it a robust acylating agent .
  • Solubility :
    • Polar substituents (e.g., formyl) enhance solubility in polar solvents like DMSO or acetone. However, steric bulk (e.g., naphthyl group in 1-naphthyl derivative) reduces solubility .
  • Chromatographic Behavior :
    • Derivatives with 3,5-dinitrobenzoate groups exhibit high solute retention and chiral selectivity in liquid chromatography due to strong dipole interactions and π-π stacking .

Key Research Findings

  • Synthetic Utility : The 3,5-dinitrobenzoyl group’s electron-withdrawing nature enhances reactivity in esterification and acylation reactions. For example, Methyl 3,5-dinitrobenzoate’s use in modifying organic compounds is well-documented .
  • Structure-Property Relationships : Bulky substituents (e.g., naphthyl) reduce solubility but improve steric effects in catalysis or binding . Conversely, polar groups (e.g., formyl) increase solubility and reactivity .
  • Biodegradation : Marine bacteria studies identified sec-butyl 3,5-dinitrobenzoate as a degradation product, suggesting environmental persistence of such esters .

Biological Activity

3-Formylphenyl 3,5-dinitrobenzoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the esterification of 3-formylphenol with 3,5-dinitrobenzoyl chloride. The reaction is commonly conducted in the presence of a base such as pyridine or triethylamine to neutralize hydrochloric acid produced during the reaction. The reaction conditions often include refluxing in organic solvents like dichloromethane or chloroform for several hours to achieve complete conversion.

Antimicrobial Properties

Research indicates that compounds with nitro groups exhibit significant antimicrobial activity. This compound has been investigated for its potential to inhibit various fungal strains, particularly those belonging to the Candida genus.

In a study evaluating a series of derivatives derived from 3,5-dinitrobenzoic acid, it was found that several compounds demonstrated fungicidal activity against Candida species. The Minimum Inhibitory Concentration (MIC) values were determined using microdilution methods:

CompoundMIC (µg/mL)Target Organism
Ethyl 3,5-dinitrobenzoate125Candida albicans
Propyl 3,5-dinitrobenzoate100Candida krusei
Other derivativesVariesVarious Candida strains

These findings suggest that the presence of nitro groups contributes to the overall biological activity through mechanisms involving disruption of the fungal cell membrane and interference with ergosterol synthesis .

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to involve interactions with cellular membranes and proteins. The nitro groups may generate reactive nitrogen species that can damage cellular components, leading to cell death. Additionally, modeling studies have suggested that these compounds may act on multiple targets within fungal cells .

Case Studies

Several case studies have highlighted the efficacy of nitro-containing compounds in antifungal applications:

  • Study on Ethyl and Propyl Derivatives : A comparative analysis revealed that ethyl and propyl derivatives exhibited potent antifungal activity against Candida species. The study indicated that these compounds could serve as lead candidates for further development in antifungal drug discovery .
  • In Vivo Studies : Further exploration into related compounds demonstrated promising results in animal models. For instance, derivatives were shown to reduce fungal load significantly when administered at specific dosages, indicating potential therapeutic applications .

Q & A

Q. Characterization :

TechniqueKey Peaks/Data
¹H NMR Aromatic protons (δ 8.5–9.0 ppm for nitro groups; δ 10.1 ppm for formyl proton)
IR C=O ester stretch (~1740 cm⁻¹); NO₂ asymmetric stretch (~1530 cm⁻¹)
Mass Spec Molecular ion peak ([M+H]⁺) at m/z = 331.04 (calculated for C₁₄H₈N₂O₇)

Ensure purity (>95%) via HPLC with a C18 column and UV detection at 254 nm .

Basic Question: How can X-ray crystallography be employed to resolve the crystal structure and hydrogen-bonding interactions of this compound?

Answer:
Single-crystal X-ray diffraction is critical for structural elucidation:

  • Crystallization : Use slow evaporation from a DCM/hexane mixture.
  • Data Collection : Collect diffraction data at low temperature (100 K) using a synchrotron or lab-based diffractometer.
  • Refinement : Employ SHELXL (from the SHELX suite) for structure solution and refinement. The nitro and formyl groups likely participate in intermolecular C–H···O hydrogen bonds, forming a layered network. Graph-set analysis (e.g., R₂²(8) motifs) can classify these interactions .

Q. Key Parameters :

  • Space group: Likely P2₁/c (common for aromatic esters).
  • R factor: Aim for <5% to ensure accuracy.

Advanced Question: How does the reactivity of the formyl group in this compound enable its use in synthesizing functionalized derivatives?

Answer:
The formyl group undergoes nucleophilic addition or condensation reactions:

  • Schiff Base Formation : React with primary amines (e.g., aniline) in ethanol under reflux to form imine-linked derivatives. Monitor by loss of the aldehyde proton (δ 10.1 ppm in NMR) .
  • Reduction : Use NaBH₄ to reduce the formyl group to a hydroxymethyl group, enabling further functionalization (e.g., esterification).
  • Metal Chelation : The nitro and formyl groups can coordinate to transition metals (e.g., Cu²⁺), forming complexes with potential catalytic or bioactive properties .

Advanced Question: What methodologies are suitable for evaluating the bioactivity of this compound, particularly as an enzyme inhibitor?

Answer:

  • In Vitro Assays :
    • 5-Lipoxygenase (5-LOX) Inhibition : Measure IC₅₀ using a spectrophotometric assay monitoring hydroperoxide formation at 234 nm .
    • Cell-Based Assays : Use human whole blood to assess dual inhibition of prostaglandin E2 (PGE2) and leukotriene B4 (LTB4) via ELISA .
  • Target Validation : Employ molecular docking (e.g., AutoDock Vina) to confirm binding to 5-LOX and mPGES-1 active sites. Compare with known inhibitors like zileuton .

Advanced Question: How should researchers address contradictions in bioactivity data between cell-free and cell-based assays?

Answer:
Discrepancies often arise due to differences in membrane permeability, metabolic stability, or off-target effects:

Permeability Assessment : Use Caco-2 cell monolayers to quantify apparent permeability (Papp).

Metabolic Stability : Incubate with liver microsomes and monitor degradation via LC-MS.

Off-Target Screening : Perform a kinase panel or proteome-wide affinity profiling.

Data Normalization : Express activity relative to internal controls (e.g., ATP levels for cytotoxicity) .

Advanced Question: What strategies optimize the compound’s nonlinear optical (NLO) properties for photonic applications?

Answer:
The nitro and formyl groups enhance hyperpolarizability:

  • Crystal Engineering : Grow crystals in polar space groups (e.g., Pna2₁) to maximize χ⁽²⁾ susceptibility.
  • DFT Calculations : Compute β (first hyperpolarizability) using Gaussian09 with B3LYP/6-311++G(d,p). Compare with experimental results from Kurtz-Perry powder tests .
  • Doping : Incorporate into polymer matrices (e.g., PMMA) to improve processability for waveguides .

Advanced Question: How can computational modeling predict crystallization outcomes and polymorph stability?

Answer:

  • Polymorph Prediction : Use Mercury CSD software to analyze packing motifs from similar esters (e.g., methyl 3,5-dinitrobenzoate). Hydrogen-bond propensity analysis guides solvent selection .
  • Thermodynamic Stability : Calculate lattice energy with PIXELC. Monotropic systems favor the most stable polymorph under all conditions, while enantiotropic systems require temperature-dependent studies .

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